5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one

xanthine oxidase uric acid hyperuricemia

This N-isothiazolyl oxazolidinone is a potent, non-purine XO inhibitor (IC50: 5.30 nM) from patent US11020397B2. Its rare isothiazole/hexyl scaffold offers 300-fold SAR sensitivity, making it a critical reference standard for uric acid pathway screening and cross-coupling methodology. Source this compound as a benchmark to validate assay linearity, Z'-factor, and inter-day reproducibility, or to baseline novel XO inhibitor series.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
Cat. No. B12628130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCCCCCCC1CN(C(=O)O1)C2=CC=NS2
InChIInChI=1S/C12H18N2O2S/c1-2-3-4-5-6-10-9-14(12(15)16-10)11-7-8-13-17-11/h7-8,10H,2-6,9H2,1H3
InChIKeyBXWGTUKCZDPJJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one – A Structurally Defined Isothiazolyl-Oxazolidinone Xanthine Oxidase Inhibitor


5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one (CAS 1174336-97-0) is an N-isothiazolyl-substituted oxazolidin-2-one featuring a linear n-hexyl chain at the oxazolidinone 5-position [1]. The compound belongs to a class of non-purine xanthine oxidase (XO) inhibitors disclosed in patent US11020397B2, where it is designated 'Compound Formula-(Io)' [2]. Its structure combines an isothiazole heterocycle—distinct from the more common phenyl or triazole moieties found in classical oxazolidinones—with a medium-length alkyl substituent, a combination that directly influences target affinity and physicochemical behaviour [2].

Why In-Class Isothiazolyl-Oxazolidinones Cannot Substitute for 5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one – The Case for Single-Compound Sourcing


Within the Markush space of patent US11020397, seemingly minor alterations to the oxazolidinone N-aryl group or the C5-alkyl chain length produce up to 300-fold swings in xanthine oxidase IC50 [1]. For instance, replacing the isothiazole with a substituted triazole–pyridazine system shifts potency from low nanomolar to sub-picomolar ranges, while swapping the n-hexyl chain for a branched thiomethyl-bearing heterocycle dramatically alters both target engagement and predicted metabolic stability [1]. Furthermore, the alkyl chain length governs lipophilicity and aqueous solubility in oxazolidinone series, directly impacting in vivo absorption and distribution [2]. Consequently, a researcher cannot assume that any 'isothiazolyl-oxazolidinone' or even a close C5-alkyl homologue will reproduce the specific potency, selectivity, or pharmacokinetic profile of 5-hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one. The quantitative evidence below substantiates this position.

Quantitative Differentiation of 5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one from Closest Structural Analogs


Xanthine Oxidase Inhibitory Potency vs. Patent-Internal Comparators

In a standardized fluorescence-based human xanthine oxidase assay, 5-hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one (BDBM499669) exhibited an IC50 of 5.30 nM [1]. This places it in an intermediate potency tier relative to other compounds from the same patent: it is 353-fold less potent than the most active congener BDBM499668 (IC50 0.0150 nM) [2], yet 8.0-fold more potent than BDBM499653 (Formula-(IIm), IC50 8.64 nM) [3] and approximately 56,600-fold more potent than lesinurad, a uricosuric agent also reported in the same assay at 300,000 nM [4]. The quantitative span across the series demonstrates that the specific n-hexyl/isothiazole combination occupies a distinct potency niche.

xanthine oxidase uric acid hyperuricemia

Selectivity for Xanthine Oxidase Over LOXL2 – Cross-Target Profiling from Independent BindingDB Entries

Although no comprehensive selectivity panel is publicly available for this compound, BindingDB records provide orthogonal data: 5-hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one (BDBM499669) is active on xanthine oxidase at 5.30 nM [1], whereas a structurally distinct oxazolidinone-based series represented by BDBM461420 (US10774069, Compound 2) requires 300 nM to inhibit lysyl oxidase homolog 2 (LOXL2) [2]. Cross-referencing suggests that the isothiazolyl-oxazolidinone scaffold does not automatically confer potency across all oxazolidinone-targeted enzymes, implying a degree of target class selectivity that is scaffold-dependent.

selectivity off-target LOXL2

Alkyl Chain Length-Driven Physicochemical Differentiation: cLogP and Predicted Solubility Trends

In oxazolidinone SAR, the C5-alkyl substituent is a primary determinant of lipophilicity and aqueous solubility [1]. While experimentally measured logP and solubility data for this specific compound are not publicly available, a class-level inference based on well-characterised oxazolidinone series indicates that an n-hexyl chain (six carbons) confers a cLogP approximately 1.5–2.0 log units higher than a methyl substituent and 0.8–1.2 log units higher than an ethyl substituent, with a corresponding decrease in thermodynamic aqueous solubility [1]. This positions 5-hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one in a lipophilicity range compatible with passive membrane permeability while still retaining sufficient solubility for standard in vitro assay conditions, in contrast to shorter-chain homologues that may be more soluble but less membrane-permeable, or longer-chain analogues that risk precipitation or non-specific protein binding.

lipophilicity alkyl chain drug-likeness

Isothiazole vs. Phenyl/Thiazole Electronic Effects on Target Binding – Inference from Bioisostere Literature

The 1,2-thiazole (isothiazole) heterocycle differs electronically from its 1,3-thiazole isomer, phenyl, and triazole bioisosteres in terms of dipole moment, H-bond acceptor strength, and electron-withdrawing character [1]. In the context of xanthine oxidase inhibition, the isothiazole 1,2-arrangement of sulfur and nitrogen alters the π-electron distribution at the N-aryl attachment point, which can modulate binding to the molybdopterin active site [1]. While direct comparative X-ray or SAR data for 5-hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one versus its phenyl, thiazole, or triazole analogs are not publicly disclosed, the fact that the patent exemplifies both thiazole and isothiazole N-aryl groups as distinct Markush embodiments [2] indicates that the electronic signature of the heterocycle meaningfully influences potency and selectivity. For a research user, the isothiazole variant provides a probe for interrogating the electronic requirements of the XO binding pocket, which cannot be replicated by the corresponding thiazole or phenyl analogs.

isothiazole bioisostere electronic effects

Recommended Scientific and Industrial Applications for 5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one


In Vitro Xanthine Oxidase Inhibition Assay Development

The compound's robust IC50 of 5.30 nM in a standard fluorescence-based XO assay [1] makes it suitable as a reference inhibitor for validating assay linearity, Z'-factor, and inter-day reproducibility in high-throughput screening campaigns targeting the uric acid pathway. Its potency sits in a range that avoids both the variability near the assay detection limit (sub-picomolar) and the solubility-limited artifacts of weak inhibitors.

Suzuki Coupling or N-Arylation Chemistry Methodology Studies

The isothiazolyl-oxazolidinone scaffold, specifically the N-(isothiazol-5-yl) linkage, represents a less-common N-arylation substrate. Methodological chemists can employ 5-hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one as a benchmark substrate to develop or optimise catalytic C–N cross-coupling conditions on electron-deficient five-membered sulfur-containing heterocycles [2].

Structure-Activity Relationship (SAR) Studies on Non-Purine XO Inhibitors

For medicinal chemistry teams exploring XO inhibitor backbones beyond the classic febuxostat-type scaffolds, this compound serves as a defined reference point within the patent space. Its well-characterised isothiazole/hexyl combination [3] provides a baseline for comparing the potency and physicochemical impact of alternative N-aryl groups or alkyl chain modifications synthesised in-house.

Pharmacokinetic Profiling in Rodent Models of Hyperuricemia

Given the balanced predicted lipophilicity conferred by the hexyl chain (inferred from oxazolidinone class SAR) [4], this compound is a candidate for oral bioavailability and in vivo urate-lowering efficacy studies. Its moderate potency range reduces the risk of exaggerated pharmacology that complicates dose-response modelling with ultra-potent congeners.

Quote Request

Request a Quote for 5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.